molecular formula C10H15O4P B2858703 (3,5-Diethyl-4-hydroxyphenyl)phosphonic acid CAS No. 745779-94-6

(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid

Cat. No.: B2858703
CAS No.: 745779-94-6
M. Wt: 230.2
InChI Key: DTXINNDQSAARIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diethyl-4-hydroxyphenyl)phosphonic acid involves the reaction of 3,5-diethylphenol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4), and electrophilic reagents (HNO3, Br2). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include:

Scientific Research Applications

(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Diethyl-4-hydroxyphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This interaction can disrupt biochemical pathways and lead to various physiological effects. The phosphonic acid group is known to mimic the phosphate group in biological molecules, allowing it to interfere with phosphate-dependent processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3,5-Diethyl-4-hydroxyphenyl)phosphonic acid include:

Uniqueness

This compound is unique due to the presence of both diethyl and hydroxy substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3,5-diethyl-4-hydroxyphenyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-3-7-5-9(15(12,13)14)6-8(4-2)10(7)11/h5-6,11H,3-4H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXINNDQSAARIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1O)CC)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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